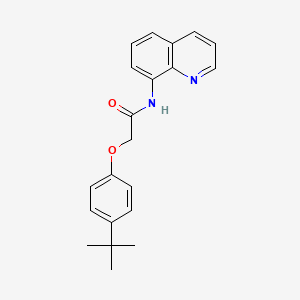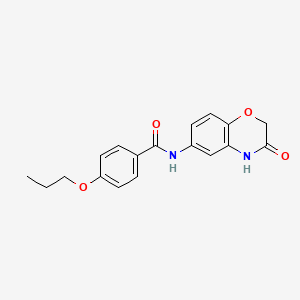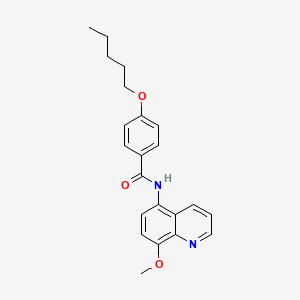
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and a quinolinylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenol halide.
Nucleophilic substitution: The 4-tert-butylphenol halide is then reacted with sodium phenoxide to form 4-tert-butylphenoxy.
Formation of the quinolinylacetamide intermediate: This step involves the reaction of quinoline with chloroacetyl chloride to form quinolin-8-yl chloroacetamide.
Coupling reaction: Finally, the 4-tert-butylphenoxy intermediate is coupled with the quinolinylacetamide intermediate under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinylacetamide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium phenoxide, alkyl halides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinolinylacetamide derivatives, reduced forms of the compound, and substituted phenoxy derivatives.
科学研究应用
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors.
相似化合物的比较
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)ethanamide
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propionamide
Uniqueness
This compound stands out due to its unique combination of the tert-butylphenoxy and quinolinylacetamide moieties. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
属性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)16-9-11-17(12-10-16)25-14-19(24)23-18-8-4-6-15-7-5-13-22-20(15)18/h4-13H,14H2,1-3H3,(H,23,24) |
InChI 键 |
UOOALXWBMLZHKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11324954.png)
![Rel-(4AR,7AS)-1-(4-bromophenyl)-4-butylhexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B11324955.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11324970.png)



![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11324988.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11324992.png)
![5-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11324993.png)
![2-(4-tert-butylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11324997.png)
![Methyl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11325011.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B11325017.png)

